molecular formula C16H13FN2O2S B270125 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide

Cat. No. B270125
M. Wt: 316.4 g/mol
InChI Key: YFOIFHPPBVTNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide, commonly known as BFPP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

BFPP works by binding to the ATP-binding site of Hsp90, preventing it from carrying out its normal function. This leads to the destabilization and degradation of client proteins that rely on Hsp90 for proper folding and stability.
Biochemical and Physiological Effects
BFPP has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the function of Hsp90 and its client proteins. Additionally, BFPP has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BFPP in lab experiments is its specificity for Hsp90, which allows researchers to study the downstream effects of Hsp90 inhibition without affecting other cellular processes. However, BFPP can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving BFPP. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of BFPP. Additionally, researchers may investigate the use of BFPP in combination with other cancer treatments to enhance their effectiveness. Finally, more research is needed to fully understand the downstream effects of Hsp90 inhibition by BFPP and its potential applications in various biological processes.

Synthesis Methods

BFPP can be synthesized by reacting 2-mercaptobenzoxazole with 4-fluorobenzoyl chloride and 3-chloropropanoic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain BFPP in high yield and purity.

Scientific Research Applications

BFPP has been used in scientific research as a tool to investigate the role of certain proteins in various biological processes. For example, BFPP has been used to study the function of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90 with BFPP, researchers can study the downstream effects on other proteins and cellular processes.

properties

Product Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C16H13FN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20)

InChI Key

YFOIFHPPBVTNFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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